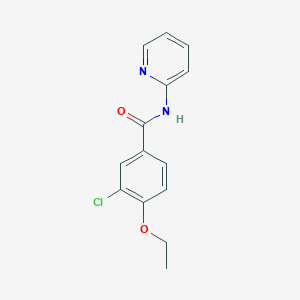

3-chloro-4-ethoxy-N-2-pyridinylbenzamide

Vue d'ensemble

Description

3-chloro-4-ethoxy-N-2-pyridinylbenzamide is a chemical compound that has been widely used in scientific research due to its potential pharmacological properties. It is also known as GW 9662 and is a selective peroxisome proliferator-activated receptor-gamma (PPAR-gamma) antagonist. This compound has been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-chloro-4-ethoxy-N-2-pyridinylbenzamide involves its selective binding to PPAR-gamma receptors. PPAR-gamma is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. By antagonizing PPAR-gamma, 3-chloro-4-ethoxy-N-2-pyridinylbenzamide can inhibit the expression of genes involved in inflammation, leading to its anti-inflammatory effects.

Biochemical and Physiological Effects:

3-chloro-4-ethoxy-N-2-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting a potential use in the treatment of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-chloro-4-ethoxy-N-2-pyridinylbenzamide in lab experiments is its selectivity for PPAR-gamma receptors, which allows for the investigation of the specific effects of PPAR-gamma antagonism. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for the use of 3-chloro-4-ethoxy-N-2-pyridinylbenzamide in scientific research. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is its use in the treatment of type 2 diabetes, due to its effects on insulin sensitivity and glucose uptake. Additionally, further investigation into its mechanism of action and potential off-target effects may provide insight into its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 3-chloro-4-ethoxy-N-2-pyridinylbenzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Applications De Recherche Scientifique

3-chloro-4-ethoxy-N-2-pyridinylbenzamide has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in studies to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Propriétés

IUPAC Name |

3-chloro-4-ethoxy-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-2-19-12-7-6-10(9-11(12)15)14(18)17-13-5-3-4-8-16-13/h3-9H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJRHKNMSWIRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277488 | |

| Record name | 3-Chloro-4-ethoxy-N-2-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333431-98-4 | |

| Record name | 3-Chloro-4-ethoxy-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333431-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-ethoxy-N-2-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)

![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)